molecular formula C3H2Br2ClN3 B1458600 3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole CAS No. 1674390-12-5

3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole

Cat. No. B1458600
M. Wt: 275.33 g/mol
InChI Key: QFGGWLJCZGCBEB-UHFFFAOYSA-N
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Description

“3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole” is a chemical compound with the CAS Number: 1674390-12-5 . It has a molecular weight of 275.33 .


Molecular Structure Analysis

The IUPAC name of this compound is 3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole . The InChI code is 1S/C3H2Br2ClN3/c4-2-7-3(5)9(1-6)8-2/h1H2 .

It should be stored at a temperature between 28 C .

Scientific Research Applications

Organic Synthesis

3,5-Dibromo-1-(chloromethyl)-1H-1,2,4-triazole: is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds. Its reactivity with various nucleophiles allows for the synthesis of a wide range of derivatives, which can serve as key intermediates in the production of pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives are explored for their potential biological activities. The triazole ring, in particular, is a core structure in many drugs due to its resemblance to the peptide bond. Modifications on the triazole ring can lead to compounds with antifungal, antibacterial, and antiviral properties .

Material Science

The bromine and chloromethyl groups in 3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole make it a suitable candidate for modifying the surface properties of materials. It can be used to introduce functional groups onto polymers, enhancing their interaction with other substances and finding applications in the development of smart materials .

Agricultural Research

In the context of agriculture, derivatives of this compound could be investigated for their use as novel pesticides or herbicides. The triazole moiety is known to impart herbicidal properties, and its modification could lead to the development of new compounds with specific action mechanisms .

Environmental Science

This compound can also be used in environmental science research, particularly in the study of brominated flame retardants. Its bromine content makes it a potential precursor for environmentally safer flame retardants, which are crucial for reducing fire-related hazards without causing ecological damage .

Biochemistry Applications

In biochemistry, 3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole can be utilized to study enzyme inhibition. Triazole derivatives are known to mimic the transition state of enzymatic reactions, thereby serving as potent inhibitors that can provide insights into enzyme mechanisms and aid in drug design .

Safety And Hazards

The safety data sheet for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled . It can cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dibromo-1-(chloromethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2ClN3/c4-2-7-3(5)9(1-6)8-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGGWLJCZGCBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=NC(=N1)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239157
Record name 1H-1,2,4-Triazole, 3,5-dibromo-1-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-1-(chloromethyl)-1H-1,2,4-triazole

CAS RN

1674390-12-5
Record name 1H-1,2,4-Triazole, 3,5-dibromo-1-(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1674390-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3,5-dibromo-1-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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